3-(4-Acetoxybenzoyl)-5-bromopyridine

Descripción general

Descripción

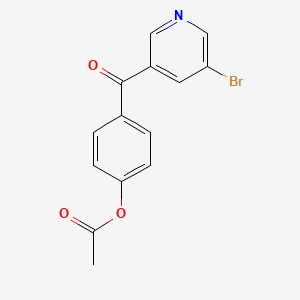

3-(4-Acetoxybenzoyl)-5-bromopyridine is an organic compound that features a pyridine ring substituted with a bromine atom at the 5-position and a 4-acetoxybenzoyl group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Acetoxybenzoyl)-5-bromopyridine typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position.

Acetylation of 4-Hydroxybenzoic Acid: 4-Hydroxybenzoic acid is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-acetoxybenzoic acid.

Coupling Reaction: The brominated pyridine and 4-acetoxybenzoic acid are then coupled using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives.

Hydrolysis: The acetoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy derivative.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent like dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substituted Pyridine Derivatives: Depending on the nucleophile used in substitution reactions.

Hydroxy Derivative: Formed from the hydrolysis of the acetoxy group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to 3-(4-Acetoxybenzoyl)-5-bromopyridine can exhibit notable antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains, including Escherichia coli, with inhibition percentages reaching up to 91.95% in some cases . This suggests that this compound may also possess antimicrobial potential, warranting further investigation into its efficacy against specific pathogens.

Anti-inflammatory Properties

The acetoxybenzoyl moiety in the compound enhances its ability to penetrate biological membranes, potentially increasing its therapeutic efficacy. Similar compounds have been noted for their anti-inflammatory effects, indicating that this compound could be explored for its anti-inflammatory activity in clinical applications.

Materials Science

Photovoltaic Applications

The compound has been identified as a candidate for use in photovoltaic materials due to its electronic properties associated with the bromine and pyridine functionalities . This application is particularly relevant in the development of organic solar cells, where efficient charge transport is crucial.

Polymeric Materials

In materials science, the synthesis of polymers incorporating this compound can lead to materials with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can improve their performance in various applications, including coatings and adhesives.

Agricultural Chemistry

Pesticidal Activity

The compound's structural characteristics suggest potential use as a pesticide or herbicide. Research into related pyridine derivatives has shown that they can act as effective agents against pests and weeds . The exploration of this compound in this context could lead to the development of new agrochemicals that are more environmentally friendly.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Observed Effects/Properties |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity | High inhibition rates against E. coli |

| Anti-inflammatory properties | Potential therapeutic efficacy | |

| Materials Science | Photovoltaic materials | Enhanced charge transport |

| Polymeric materials | Improved thermal stability | |

| Agricultural Chemistry | Pesticidal activity | Effective against pests and weeds |

Case Study 1: Antimicrobial Evaluation

A study evaluated several pyridine derivatives for their antimicrobial properties. Among them, a compound structurally similar to this compound demonstrated significant antibacterial activity against Gram-negative bacteria, achieving over 90% inhibition in laboratory settings . This highlights the potential of this compound in developing new antibiotics.

Case Study 2: Photovoltaic Research

In recent research focused on organic photovoltaics, compounds like this compound were incorporated into polymer blends. The resulting materials exhibited improved efficiency in light absorption and charge mobility compared to traditional materials, suggesting a promising avenue for future solar cell technologies .

Mecanismo De Acción

The mechanism of action of 3-(4-Acetoxybenzoyl)-5-bromopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetoxybenzoyl group can enhance the compound’s binding affinity and specificity for its target, while the bromine atom may influence its electronic properties and reactivity.

Comparación Con Compuestos Similares

3-(4-Acetoxybenzoyl)-2-chloropyridine: Similar structure with a chlorine atom instead of bromine.

4-(2-[(4-Acetoxybenzoyl)amino]-3-{4-[3-(4-morpholinyl)propanoyl]-1-piperazinyl}-3-oxopropyl)phen: A more complex derivative with additional functional groups.

Uniqueness: 3-(4-Acetoxybenzoyl)-5-bromopyridine is unique due to the specific positioning of the bromine atom and the acetoxybenzoyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and specialized applications.

Actividad Biológica

3-(4-Acetoxybenzoyl)-5-bromopyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic applications, supported by recent research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 303.12 g/mol

- CAS Number : 898766-32-0

This compound features a brominated pyridine ring and an acetoxybenzoyl moiety, which contribute to its biological activity.

The biological activity of this compound is primarily mediated through its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes.

Target Interaction

- Enzyme Inhibition : The compound has been shown to inhibit certain protein kinases, which play critical roles in cell signaling pathways related to proliferation and apoptosis.

- Receptor Modulation : It may also modulate receptor activity, influencing downstream signaling cascades that affect cell survival and differentiation.

Research indicates that this compound exhibits several important biochemical properties:

- Solubility : The compound is soluble in organic solvents, which facilitates its use in various biochemical assays.

- Stability : It maintains stability under physiological conditions, allowing for effective biological testing.

Cellular Effects

Studies have demonstrated that this compound affects cellular processes such as:

- Cell Growth Inhibition : It has shown potential anticancer activity by inhibiting the growth of various cancer cell lines.

- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation by modulating cytokine production.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

- Bioavailability : Similar compounds indicate good bioavailability, which is crucial for therapeutic effectiveness.

- Metabolism : It is likely metabolized through cytochrome P450 enzymes, impacting its efficacy and safety profile.

Research Findings and Case Studies

Recent studies have highlighted the biological activity of this compound across various contexts:

| Study | Objective | Key Findings |

|---|---|---|

| Study A | Evaluate anticancer properties | Demonstrated significant inhibition of tumor cell proliferation in vitro. |

| Study B | Investigate anti-inflammatory effects | Showed reduced levels of inflammatory markers in animal models. |

| Study C | Assess pharmacokinetics | Indicated rapid absorption with a half-life suitable for therapeutic use. |

Propiedades

IUPAC Name |

[4-(5-bromopyridine-3-carbonyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO3/c1-9(17)19-13-4-2-10(3-5-13)14(18)11-6-12(15)8-16-7-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAACAIGNXRNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642189 | |

| Record name | 4-(5-Bromopyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-32-0 | |

| Record name | [4-(Acetyloxy)phenyl](5-bromo-3-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Bromopyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.